Cucurbitadienol

Descripción general

Descripción

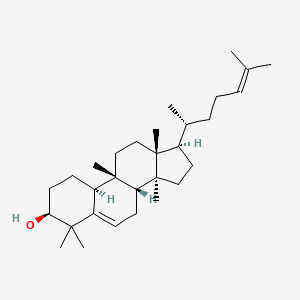

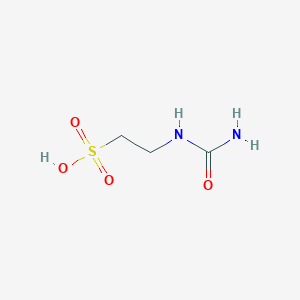

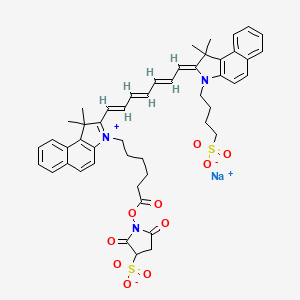

Cucurbitadienol is a tetracyclic triterpenoid that is 4,9-cyclo-9,10-secocholesta-5,24-diene substituted by methyl groups at the 9beta, 10, and 14 positions, and by a hydroxy group at position 1 . It derives from a hydride of a cucurbitane . Cucurbitadienol is a natural product found in Toxicodendron sylvestre .

Synthesis Analysis

The synthetic pathway of cucurbitadienol was constructed in Saccharomyces cerevisiae by introducing the cucurbitadienol synthase gene from different plants, resulting in 7.80 mg cucurbitadienol from 1 L of fermentation broth . Improving supplies of isoprenoid precursors was then investigated for increasing cucurbitadienol production .

Molecular Structure Analysis

Cucurbitadienol has a molecular formula of C30H50O . The molecule orients into a bent rather than flat conformation, the 3β-OH group aligns into the unusual axial rather than the equatorial position, and the side chain orients into the right-handed conformation .

Chemical Reactions Analysis

Enzymatic activities of two acetyltransferases (ACTs) and one UDP-glucosyltransferase (UGT) against cucurbitacins were confirmed, resulting in the synthesis of novel cucurbitacins in vivo and/or in vitro . As ACTs and UGT are involved in the dynamic conversion of cucurbitacins by catalyzing acetylation and glucosylation at moieties in the cucurbitacins skeleton, these findings improve our knowledge on how these genes contribute to the diversity of cucurbitacins .

Physical And Chemical Properties Analysis

Cucurbitadienol has a molecular weight of 426.7 g/mol . It has a molecular formula of C30H50O .

Aplicaciones Científicas De Investigación

Molecular Breeding of Siraitia Grosvenorii

Cucurbitadienol plays a significant role in the molecular breeding of Siraitia grosvenorii, also known as monk fruit . The variations in mogroside V content, a group of cucurbitane-type triterpenoid glycosides that exhibit a wide range of notable biological activities, may be caused by the accumulation of cucurbitadienol . This finding is valuable for the molecular breeding of luohanguo .

High Catalytic Efficiency

A novel cucurbitadienol synthase allele correlates with high catalytic efficiency . An in vitro enzyme reaction analysis indicated that a specific variant had the highest activity, with a specific activity of 10.24 nmol min −1 mg −1 . This discovery could potentially enhance the production of cucurbitadienol.

Production of Cucurbitane-type Triterpenoids

Cucurbitadienol is the skeleton of cucurbitane-type triterpenoids . These triterpenoids, such as mogrosides and cucurbitacins, are widely used in Asian traditional medicine . Therefore, the production of cucurbitadienol is crucial for the synthesis of these beneficial compounds.

Biosynthesis in Saccharomyces Cerevisiae

The synthetic pathway of cucurbitadienol was constructed in Saccharomyces cerevisiae by introducing the cucurbitadienol synthase gene from different plants . This resulted in the production of 7.80 mg cucurbitadienol from 1 L of fermentation broth . This work demonstrates the potential for developing a sustainable and secure yeast biomanufacturing platform for triterpenoids .

Increasing Cucurbitadienol Production

Improving supplies of isoprenoid precursors was investigated for increasing cucurbitadienol production . Cucurbitadienol production increased to 21.47 mg/L through the overexpression of a global regulatory factor (UPC2) gene of triterpenoid synthase . This indicates that genetic modification can significantly enhance the production of cucurbitadienol.

Potential in Medicine

Cucurbitane-type triterpenoids, which have cucurbitadienol as their common precursor, are found in several plants used in traditional medicine to treat both inflammatory diseases and various types of tumors . This suggests that cucurbitadienol could have potential applications in the development of new treatments for these conditions.

Mecanismo De Acción

Target of Action

Cucurbitadienol is a key precursor in the biosynthesis of cucurbitane-type triterpenoids, such as mogrosides and cucurbitacins . These compounds are widely used in Asian traditional medicine . The primary target of cucurbitadienol is the enzyme cucurbitadienol synthase (CS) . This enzyme catalyzes the conversion of 2,3-oxidosqualene, an essential precursor, into cucurbitadienol .

Mode of Action

The interaction of cucurbitadienol with its target, cucurbitadienol synthase, is a crucial step in the biosynthesis of cucurbitane-type triterpenoids . The enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cucurbitadienol . This cucurbitadienol is then further converted to mogrosides through the action of cytochrome P450s (CYP450s) and UDP-glucosyltransferases (UDPGs) .

Biochemical Pathways

The biosynthesis of cucurbitadienol involves several key steps . The process begins with the conversion of 2,3-oxidosqualene into cucurbitadienol by the enzyme cucurbitadienol synthase . This is followed by the conversion of cucurbitadienol into mogrosides through the action of cytochrome P450s and UDP-glucosyltransferases . These mogrosides are a mixture of cucurbitane-type triterpenoid glycosides that have been proven to be powerful and zero-calorie sweeteners .

Result of Action

The production of cucurbitadienol leads to the synthesis of valuable cucurbitane-type triterpenoids, including mogrosides and cucurbitacins . These compounds have a wide range of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties .

Action Environment

The production of cucurbitadienol can be influenced by various environmental factors. For instance, the overexpression of a global regulatory factor (UPC2) gene of triterpenoid synthase and knockout of the ERG7 gene in Saccharomyces cerevisiae increased cucurbitadienol production . This suggests that genetic and environmental factors can significantly influence the action, efficacy, and stability of cucurbitadienol.

Safety and Hazards

Direcciones Futuras

Cucurbitadienol serves as the basic precursor of cucurbitane-type triterpenoids. It is synthesized from 2,3-oxidosqualene in some medicinal plants by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation . This work is an important step towards the total biosynthesis of valuable cucurbitane-type triterpenoids and demonstrates the potential for developing a sustainable and secure yeast biomanufacturing platform for triterpenoids .

Propiedades

IUPAC Name |

(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3/t21-,22-,24-,25-,26+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPRAEIJBDUDRX-FBJXRMALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317025 | |

| Record name | Cucurbitadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35012-08-9 | |

| Record name | Cucurbitadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35012-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is cucurbitadienol and what is its biological significance?

A1: Cucurbitadienol is a tetracyclic triterpene and serves as the first committed precursor in the biosynthesis of cucurbitacins, a group of bitter-tasting compounds found in plants of the Cucurbitaceae family like cucumbers, melons, and squash. [, , , , , ] These cucurbitacins play roles in plant defense against herbivores and pathogens. Cucurbitadienol is also a key intermediate in the biosynthesis of mogrosides, a group of sweet-tasting compounds found in the fruit of the Siraitia grosvenorii plant, also known as Luo Han Guo. [] These mogrosides are used as natural sweeteners.

Q2: What is the molecular formula and weight of cucurbitadienol?

A2: Cucurbitadienol has the molecular formula C30H50O and a molecular weight of 426.72 g/mol. []

Q3: How is cucurbitadienol synthesized in plants?

A3: Cucurbitadienol is synthesized from 2,3-oxidosqualene, a linear precursor molecule, through a cyclization reaction catalyzed by the enzyme cucurbitadienol synthase (CbQ). [, , , , ]

Q4: What are the key enzymes involved in the biosynthesis of cucurbitadienol and what are their roles?

A4: The key enzymes are squalene epoxidase (SQE) and cucurbitadienol synthase (CbQ). SQE catalyzes the conversion of squalene to 2,3-oxidosqualene, which is then cyclized by CbQ to form cucurbitadienol. [, , ]

Q5: Is cucurbitadienol synthase (CbQ) specific to cucurbitadienol production?

A5: While CbQ primarily produces cucurbitadienol, research shows that it can exhibit some promiscuity, synthesizing other triterpenes in smaller amounts. This depends on the specific CbQ enzyme and its origin. [] For instance, one study showed that a specific CbQ from Siraitia grosvenorii could also produce euphol, dihydrolanosterol, dihydroxyeuphol, and tirucallenol. []

Q6: How does the structure of cucurbitadienol contribute to its function as a precursor molecule?

A6: The specific tetracyclic ring structure of cucurbitadienol, with its various functional groups, provides a scaffold upon which further enzymatic modifications can occur. These modifications lead to the diversity of cucurbitacins and mogrosides found in plants. [, , , ]

Q7: What spectroscopic techniques are used to characterize cucurbitadienol?

A7: Cucurbitadienol is typically characterized using techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance spectroscopy (NMR, both 1H and 13C). [, , ]

Q8: What is known about the conformation of cucurbitadienol?

A8: Studies utilizing X-ray crystallography and NMR spectroscopy have revealed that cucurbitadienol adopts a bent rather than a flat conformation. This bent shape is characterized by the 3β-OH group occupying the axial position and the side chain adopting a right-handed conformation. []

Q9: Can cucurbitadienol be produced in organisms other than plants?

A9: Yes, researchers have successfully achieved heterologous expression of CbQ in organisms like yeast (Saccharomyces cerevisiae) and tobacco plants (Nicotiana benthamiana) to produce cucurbitadienol. [, , , ]

Q10: What are the advantages of using heterologous systems for cucurbitadienol production?

A10: Heterologous systems offer several advantages:

- Metabolic engineering: Allows for targeted modifications to enhance production or generate novel cucurbitadienol derivatives. [, , ]

Q11: What is the highest yield of cucurbitadienol achieved in engineered microbes?

A11: Engineered Saccharomyces cerevisiae strains have successfully produced up to 296.37 mg/L of cucurbitadienol, marking a significant achievement in microbial production of this valuable triterpene. []

Q12: What are the potential applications of cucurbitadienol production in engineered systems?

A12: Cucurbitadienol's production in engineered systems holds promise for:

- Production of high-value compounds: Can serve as a starting material for the synthesis of various cucurbitacins and mogrosides with pharmaceutical and nutraceutical applications. [, , , , ]

- Drug discovery: The engineered production of cucurbitadienol and its derivatives allows for screening for novel bioactivities and potential drug candidates. []

Q13: Can the production of specific cucurbitacins be enhanced through metabolic engineering?

A13: Yes, research has shown that overexpressing specific enzymes in the cucurbitacin biosynthetic pathway, alongside cucurbitadienol synthase, can lead to the enhanced production of specific cucurbitacins. [, ]

Q14: What are some challenges in cucurbitadienol production using engineered systems?

A14: Some challenges include:

* **Enzyme engineering:** Optimizing CbQ activity and specificity for increased cucurbitadienol production remains an ongoing effort. []* **Pathway optimization:** Balancing the expression of various genes in the biosynthetic pathway is crucial for achieving optimal yields.* **Downstream processing:** Efficient and cost-effective methods for extracting and purifying cucurbitadienol from the engineered hosts are necessary.Q15: How do structural modifications of cucurbitadienol affect its biological activity?

A15: Modifications to the cucurbitadienol scaffold, such as the addition of hydroxyl (-OH) or acetyl (-OCOCH3) groups, can significantly alter its interactions with target enzymes and ultimately impact the biological activity of the resulting cucurbitacin derivatives. [, , ]

Q16: What is the significance of allylic hydroxylation in cucurbitadienol modification?

A16: Allylic hydroxylation, the addition of a hydroxyl group to an allylic carbon, is a key enzymatic transformation in cucurbitacin biosynthesis. This modification can trigger further reactions, leading to the formation of diverse cucurbitacin structures with potentially different biological activities. []

Q17: Have any "unnatural" cucurbitadienol derivatives been synthesized?

A17: Yes, researchers have successfully engineered mutations in OSCs, leading to the production of novel, "unnatural" triterpenes that haven't been observed in nature. One example is the production of dammara-18,21-dien-3β-ol from a mutated β-amyrin synthase. [] This highlights the potential of using engineered OSCs, including cucurbitadienol synthase, for generating new-to-nature triterpenes with potentially valuable bioactivities.

Q18: Can computational chemistry tools be utilized in cucurbitadienol research?

A18: Yes, computational tools like molecular docking and molecular dynamics simulations can be used to predict the binding affinities of cucurbitadienol and its derivatives to target proteins, providing insights into their potential biological activity and guiding further research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)

![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)

![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)